2-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)benzaldehyde
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Overview
Description
2-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)benzaldehyde is a heterocyclic compound that features an imidazo[1,2-a]pyrimidine core linked to a benzaldehyde moiety via a methoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)benzaldehyde typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method includes the condensation of 2-aminopyrimidine with an aldehyde, followed by cyclization to form the imidazo[1,2-a]pyrimidine core . The methoxybenzaldehyde moiety is then introduced through a nucleophilic substitution reaction .
Industrial Production Methods
These methods would need to be optimized for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)benzaldehyde can undergo various chemical reactions, including:
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles, typically under basic or acidic conditions
Major Products
Oxidation: 2-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)benzoic acid
Reduction: 2-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)benzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)benzaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a kinase inhibitor.
Mechanism of Action
The mechanism of action of 2-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may act as a kinase inhibitor by binding to the active site of the enzyme, thereby preventing its activity . This inhibition can lead to downstream effects on cellular signaling pathways, ultimately affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)benzaldehyde is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer advantages in terms of potency, selectivity, and versatility in various applications .
Properties
IUPAC Name |
2-(imidazo[1,2-a]pyrimidin-2-ylmethoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c18-9-11-4-1-2-5-13(11)19-10-12-8-17-7-3-6-15-14(17)16-12/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEUZJAEMMFRQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCC2=CN3C=CC=NC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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